molecular formula C11H11BrN2O2 B2555771 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid CAS No. 74058-58-5

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid

Cat. No. B2555771
Key on ui cas rn: 74058-58-5
M. Wt: 283.125
InChI Key: UVVYWTHMYHGKOD-UHFFFAOYSA-N
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Patent
US04456607

Procedure details

1.00 g. (2.87 mmoles) of ethyl-5-bromo-tryptamine-2-carboxylate hydrochloride are boiled for 2 hours in a mixture of 10 ml. of ethanol and 10 ml. of 4 n aqueous sodium hydroxide solution. The mixture is cooled with ice, acidified to pH 6 with glacial acetic acid, and the separated crystals are collected by filtration. 0.75 g. (91%) of 5-bromo-tryptamine-2-carboxylic acid are obtained; m.p.: 248°-249° C.
Name
ethyl-5-bromo-tryptamine-2-carboxylate hydrochloride
Quantity
2.87 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5]([C:7]1[NH:18][C:17]2[C:12](=[CH:13][C:14]([Br:19])=[CH:15][CH:16]=2)[C:8]=1[CH2:9][CH2:10][NH2:11])=[O:6])C.C(O)C.[OH-].[Na+]>C(O)(=O)C>[Br:19][C:14]1[CH:13]=[C:12]2[C:17]([NH:18][C:7]([C:5]([OH:6])=[O:4])=[C:8]2[CH2:9][CH2:10][NH2:11])=[CH:16][CH:15]=1 |f:0.1,3.4|

Inputs

Step One
Name
ethyl-5-bromo-tryptamine-2-carboxylate hydrochloride
Quantity
2.87 mmol
Type
reactant
Smiles
Cl.C(C)OC(=O)C1=C(CCN)C2=CC(=CC=C2N1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled with ice
FILTRATION
Type
FILTRATION
Details
the separated crystals are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2NC(=C(CCN)C2=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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